![molecular formula C13H23ClN2O B1478731 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one CAS No. 2098081-89-9](/img/structure/B1478731.png)
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Overview
Description
“2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C13H23ClN2O and a molecular weight of 258.79 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound corresponds to its assigned structure as per 1H-NMR Spectrum . More detailed structural analysis would require additional spectroscopic data.Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of 1-Cyclohexylpiperazine Derivatives : The study on the crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI) provides insight into the arrangement of molecules and their interaction through hydrogen bonds. This research could serve as a basis for understanding the physical and chemical properties of related compounds, including "2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one" (Chebbi, Smail, & Zid, 2016).
Pharmaceutical Applications
- Derivatives as Sigma Receptor Ligands : Research into 1-cyclohexylpiperazine derivatives has shown significant findings in the field of sigma receptor ligands, which are of interest for their potential in treating neurological disorders and as diagnostic tools. These studies explore the structural affinity relationship and potential agonist activity of such compounds, providing a foundation for further investigation into related chemicals (Berardi et al., 2004).
Chemical Synthesis
- Ionic Liquid-Based Ru(II) Compounds : Another application involves the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showcasing how derivatives of "2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one" can be used in catalytic processes for transfer hydrogenation. This demonstrates the compound's utility in facilitating chemical reactions, highlighting its potential in synthetic chemistry (Aydemir et al., 2014).
Catalysis and Chemical Reactions
- Synthesis of α1 Receptor Antagonist : The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives demonstrates the chemical versatility of compounds structurally related to "2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one", suggesting their potential application in developing pharmacologically active molecules (Hon, 2013).
properties
IUPAC Name |
2-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUQFCIRAHVKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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